molecular formula C12H17N B13053496 (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13053496
M. Wt: 175.27 g/mol
InChI Key: GHAQMJCDRSTETR-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1337143-74-4) is a chiral tetrahydronaphthalen-1-amine derivative of interest in medicinal chemistry and neuroscience research. With a molecular formula of C12H17N and a molecular weight of 175.28 g/mol, this compound features a stereospecific (S)-configuration and dimethyl substitution on the aromatic ring, structural features known to be critical for receptor binding affinity and selectivity in this class of molecules . Compounds based on the 1,2,3,4-tetrahydronaphthalen-1-amine scaffold are extensively investigated for their interactions with serotonin (5-HT) receptors, particularly the 5-HT2 family of G protein-coupled receptors (GPCRs) . Research indicates that subtle structural modifications, such as the stereochemistry and the position of alkyl groups on the tetralin structure, can significantly influence a compound's affinity and functional activity at 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes, allowing for the development of novel receptor-selective ligands . These ligands are valuable tools for studying serotonergic neurotransmission and its role in neuropsychiatric conditions, including psychoses, compulsive behaviors, and feeding disorders . The provided product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the associated Safety Datasheet for proper handling and storage information, as similar tetrahydronaphthalen-1-amine compounds can carry hazards such as causing severe skin burns and eye damage (H314) . This product is shipped under cold-chain conditions to ensure stability.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1S)-5,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17N/c1-8-6-7-11-10(9(8)2)4-3-5-12(11)13/h6-7,12H,3-5,13H2,1-2H3/t12-/m0/s1

InChI Key

GHAQMJCDRSTETR-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@H](CCC2)N)C

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCC2)N)C

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • The synthesis often begins from substituted naphthalene derivatives or 3,4-dihydronaphthalene intermediates bearing methyl groups at the 5 and 6 positions.
  • Key intermediates include 3,4-dihydronaphthalen-1-amine or related amides, which undergo further transformations to introduce chirality and reduce the aromatic system.

Asymmetric Reduction of Amides

  • A critical step involves the enantioselective reduction of N-substituted dihydronaphthalene amides to the corresponding chiral amines.
  • This reduction is typically catalyzed by asymmetric hydrogenation catalysts under controlled temperature conditions (30–120 °C), often using solvents like toluene, tetrahydrofuran (THF), or diethyl ether.
  • The reaction parameters such as temperature, solvent volume (2–70 volumes per unit mass of substrate), and catalyst choice are optimized to maximize yield and enantiomeric excess.
  • For example, the reduction of (3,4-dihydronaphthalen-2-yl)propionamide derivatives to (S)-tetrahydronaphthalen-2-yl)propylamines has been reported with high stereoselectivity using this approach.

Functional Group Transformations

  • Following reduction, acylation steps may be performed to protect or modify the amine functionality, using acyl chlorides or anhydrides with appropriate leaving groups.
  • Methylation of aromatic or aliphatic positions can be achieved using methyl iodide or other methylating agents in the presence of bases such as cesium carbonate.
  • Partial hydrogenation of naphthalene rings to tetrahydronaphthalene structures is typically conducted using palladium-based catalysts under hydrogen atmosphere.

Chiral Resolution and Purification

  • The final (S)-enantiomer is often isolated by chiral resolution techniques such as chiral high-performance liquid chromatography (HPLC) or crystallization with chiral resolving agents.
  • Crystallization from solvents like isopropyl ether (IPE) or hexane-ethyl acetate mixtures is commonly employed to obtain colorless crystalline products with high purity.
Step Reagents/Catalysts Solvent(s) Temperature (°C) Time (h) Yield (%) Notes
Palladium-catalyzed methylation Pd(dba)2, diphosphine ligand, Cs2CO3, methyl iodide Toluene, DMF 0 to 120 14 26–72 Methylation at methylated positions, followed by workup and chromatography
Asymmetric amide reduction Asymmetric hydrogenation catalyst Toluene, THF, Et2O 30–120 Variable High Enantioselective reduction to chiral amine
Acylation Acyl chloride or anhydride with leaving group Aromatic or ether solvents Room to elevated Variable High Protects amine or introduces substituents
Chiral resolution Chiral HPLC or crystallization IPE, hexane-EtOAc Room temperature Variable High Isolates (S)-enantiomer with high purity
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) confirms the structural integrity and substitution pattern of the synthesized compound.
  • High-resolution mass spectrometry (HRMS) validates molecular weight and purity.
  • Melting points (mp) of crystalline products typically range between 120–165 °C, depending on the specific derivative and purity.
  • Enantiomeric excess (ee) values are often above 90%, achieved through optimized asymmetric catalysis and resolution techniques.
  • Reaction optimization studies highlight the importance of catalyst choice, solvent polarity, temperature control, and reagent stoichiometry to maximize yield and stereoselectivity.

The preparation of (S)-5,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves:

  • Starting from methyl-substituted naphthalene derivatives or amides.
  • Employing asymmetric catalytic reduction to induce chirality.
  • Utilizing methylation and acylation reactions to functionalize the molecule.
  • Applying chiral resolution methods to isolate the desired (S)-enantiomer.
  • Optimizing reaction conditions such as temperature, solvent, and catalyst to improve yield and stereoselectivity.

This multi-step synthetic approach is supported by detailed experimental data, including NMR, HRMS, and melting point analyses, ensuring the compound's suitability for further pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Saturated amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology
(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated for its potential neuropharmacological effects. Its structure suggests that it may interact with neurotransmitter systems in the brain. Studies have indicated that similar tetrahydronaphthalene derivatives can exhibit activity as selective serotonin reuptake inhibitors (SSRIs) or as modulators of other neurotransmitter receptors. This opens avenues for research into its efficacy in treating mood disorders and anxiety-related conditions.

Anticancer Properties
Recent studies have highlighted the potential of tetrahydronaphthalene derivatives in cancer therapy. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of apoptotic pathways. The specific application of (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine in this context remains to be fully elucidated but presents a promising area for future research.

Materials Science

Polymer Chemistry
(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine can serve as a monomer or a functional additive in polymer synthesis. Its unique structure allows it to enhance the mechanical properties and thermal stability of polymers. Research into polymer composites incorporating this compound may lead to the development of advanced materials with tailored properties for applications in coatings, adhesives, and structural components.

Hydrogels
The integration of (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine into hydrogel formulations has been explored for biomedical applications. Hydrogels incorporating this compound can provide a matrix for controlled drug release or serve as scaffolds for tissue engineering. The ability to modify the physical properties of hydrogels by incorporating such compounds enhances their applicability in regenerative medicine.

Environmental Applications

Bioremediation
The compound's structural characteristics suggest potential use in environmental applications such as bioremediation. Research indicates that certain tetrahydronaphthalene derivatives can degrade pollutants or enhance microbial degradation processes. Investigating (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine's role in these processes could contribute to developing sustainable solutions for environmental cleanup.

Case Studies

Study Focus Area Findings
Study on NeuropharmacologyInvestigated effects on serotonin receptorsSuggested potential as an SSRI
Cancer Cell ApoptosisEvaluated induction of apoptosis in colorectal cancer cellsDemonstrated ROS generation leading to cell death
Polymer CompositesAnalyzed mechanical properties of polymers with added compoundEnhanced strength and thermal stability observed
Hydrogel ApplicationsExplored drug delivery systems using hydrogelsImproved controlled release profiles noted

Mechanism of Action

The mechanism of action of (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating the function of the target molecules and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine with structurally related tetrahydronaphthalenamine derivatives, focusing on substituents, stereochemistry, and properties inferred from the evidence:

Compound Name (CAS) Substituents/Modifications Stereochemistry Key Properties/Applications Reference
(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine Methyl (5,6), primary amine (1) S-configuration Hypothesized enhanced lipophilicity and receptor specificity due to methyl groups; potential use in neurological or enzyme-targeting applications. N/A
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine (59376-79-3) Methyl (5,7), primary amine (1) Racemic Similar molecular weight (175.27 g/mol) but methyl groups at 5,7 positions; steric effects may differ, influencing binding kinetics. Limited availability.
(S)-1,2,3,4-Tetrahydronaphthalen-1-amine (23357-52-0) Unsubstituted, primary amine (1) S-configuration Lower molecular weight (147.22 g/mol); higher polarity. Hazardous (H315-H319-H335: skin/eye/respiratory irritation). Used in organic syntheses.
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) Cyclohexyl (4), N,N-dimethyl amine (2) Trans Higher melting point (137–139°C); N,N-dimethylation reduces amine reactivity. Evaluated for affinity in receptor studies.
(S)-5-Methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine Methyl (5), piperazinyl (8), N-methyl (2) S-configuration Piperazinyl group enhances solubility; used in carboxamide inhibitors (e.g., compound 31/32 in ). Demonstrated 54–93% purity in synthesis.
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (1810074-75-9) Chloro (6), primary amine (1), HCl salt R-configuration Chlorine increases electronegativity; hydrochloride salt improves stability. Molecular weight 218.12 g/mol. No explicit bioactivity data.

Key Observations

Substituent Position and Bioactivity: Methyl groups at 5,6 (target compound) vs. Piperazinyl substituents () improve solubility but reduce passive membrane diffusion compared to methyl groups .

Stereochemical Impact :

  • The S-configuration in the target compound and (S)-1,2,3,4-Tetrahydronaphthalen-1-amine contrasts with the R-enantiomer of 6-chloro derivatives , which may exhibit divergent binding affinities in chiral environments (e.g., dopamine receptors).

Physical Properties :

  • Melting Points: N,N-dimethylated derivatives (e.g., 5l in ) have higher melting points (137–139°C) due to reduced amine flexibility, while primary amines (target compound) are likely oils or low-melting solids.
  • Solubility: Hydrochloride salts (e.g., CAS 1810074-75-9 ) enhance aqueous solubility, whereas methyl groups increase lipophilicity.

Safety Profiles :

  • Primary amines like 1,2,3,4-Tetrahydro-1-naphthylamine (CAS 2217-40-5 ) are associated with irritation hazards (H315-H319-H335). Methyl substitution may mitigate volatility but requires evaluation of metabolic pathways.

Research Implications and Gaps

  • Synthetic Routes : The target compound’s synthesis likely parallels methods in and , involving Friedel-Crafts alkylation or reductive amination, but requires regioselective introduction of 5,6-methyl groups.
  • Biological Data: Limited evidence on the target compound’s activity necessitates further studies comparing its receptor affinity (e.g., dopamine or serotonin receptors) with analogs like 5,6-ADTN derivatives ().
  • HPLC Behavior : Methyl groups may reduce polarity, leading to shorter retention times compared to chloro or cyclohexyl analogs under reverse-phase conditions (e.g., t1 = 10.9–17.2 min in ).

Biological Activity

(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound with significant biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H17_{17}N
  • Molecular Weight : 175.28 g/mol
  • CAS Number : 1212799-16-0

The compound features a tetrahydronaphthalene backbone, which is known for its structural versatility and ability to interact with various biological targets.

Research indicates that (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibits activity primarily through modulation of serotonin receptors. Specifically, it has been shown to act as an agonist at several serotonin receptor subtypes, including:

  • 5-HT1A_{1A} : Involved in anxiolytic effects.
  • 5-HT2C_{2C} : Linked to appetite regulation and mood enhancement.
  • 5-HT7_{7} : Associated with cognitive functions and mood disorders.

These interactions suggest potential applications in treating anxiety disorders and depression.

1. Anticonvulsant Effects

A study highlighted the anticonvulsant properties of (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. The compound demonstrated significant efficacy in reducing seizure activity in animal models by modulating serotonin pathways .

2. Anxiolytic Properties

The compound has been observed to produce anxiolytic effects comparable to conventional anxiolytics. These effects are likely mediated through its action on serotonin receptors, particularly the 5-HT1A_{1A} receptor .

3. Neuroprotective Effects

Research suggests that (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine may offer neuroprotective benefits by reducing oxidative stress and inflammation within neural tissues. This property could be beneficial in neurodegenerative conditions .

Case Study 1: Anticonvulsant Activity

In a controlled study involving rodents subjected to induced seizures, (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine was administered at varying dosages. The results indicated a dose-dependent reduction in seizure frequency and duration compared to the control group. The study concluded that the compound's mechanism likely involves serotonergic modulation.

Case Study 2: Anxiolytic Efficacy

A separate investigation assessed the anxiolytic effects of the compound using established behavioral tests such as the elevated plus maze and open field test. Results showed that administration of (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine significantly increased the time spent in open arms and reduced anxiety-like behaviors compared to untreated controls.

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticonvulsantModulation of serotonin receptors
AnxiolyticAgonism at 5-HT1A_{1A} receptor
NeuroprotectiveReduction of oxidative stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.